molecular formula C9H9Cl3 B8673181 1,4-Dichloro-2-(3-chloropropyl)benzene

1,4-Dichloro-2-(3-chloropropyl)benzene

Cat. No.: B8673181
M. Wt: 223.5 g/mol
InChI Key: ASOCPZJFHWDYCL-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(3-chloropropyl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1,4-positions and a 3-chloropropyl (-CH₂CH₂CH₂Cl) group at the 2-position. The molecular formula is inferred as C₉H₉Cl₃ (molecular weight ≈ 235.5 g/mol). Chlorinated aromatic compounds are often used as intermediates in organic synthesis, agrochemicals, or pharmaceuticals due to their reactivity and stability .

Properties

Molecular Formula

C9H9Cl3

Molecular Weight

223.5 g/mol

IUPAC Name

1,4-dichloro-2-(3-chloropropyl)benzene

InChI

InChI=1S/C9H9Cl3/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

ASOCPZJFHWDYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Effects

1,4-Dichlorobenzene (CAS 106-46-7)
  • Structure : Benzene with chlorine at 1,4-positions.
  • Molecular Weight : 147.0 g/mol .
  • Key Differences :
    • Lacks the 3-chloropropyl substituent, resulting in lower molecular weight and simpler structure.
    • The absence of an alkyl chain reduces steric hindrance and intermolecular interactions compared to 1,4-dichloro-2-(3-chloropropyl)benzene.
1,4-Dichloro-2-(2-methylpropoxy)benzene (CAS 1549102-97-7)
  • Structure : Benzene with 1,4-dichloro substituents and a 2-methylpropoxy (-OCH(CH₃)₂) group at position 2.
  • Molecular Weight : 219.1 g/mol .
  • The ether linkage may increase solubility in polar solvents, whereas the chloropropyl group could enhance lipophilicity .
3-Chloropropyl-Substituted Carboranes (e.g., Compound 4 in )
  • Structure : Icosahedral carborane clusters with 3-chloropropyl substituents.
  • Key Differences :
    • The carborane cluster (C₂B₁₀) fundamentally differs from the benzene ring, leading to distinct electronic and steric properties.
    • Steric effects from multiple chloropropyl groups elongate the cage C-C bond (e.g., 1.672 Å in compound 4 vs. 1.628 Å in parent carborane) .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
1,4-Dichlorobenzene 147.0 1,4-Cl High volatility; m.p. 53°C, b.p. 174°C
This compound ~235.5 1,4-Cl; 2-(CH₂CH₂CH₂Cl) Higher lipophilicity; likely higher b.p. due to Cl content
1,4-Dichloro-2-(2-methylpropoxy)benzene 219.1 1,4-Cl; 2-OCH(CH₃)₂ Enhanced polarity; potential for H-bonding
3-Chloropropyl-carborane (4) N/A C₂B₁₀ + 3-chloropropyl Steric elongation of C-C bonds (1.672 Å)

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